molecular formula C22H14ClN5O2 B2690139 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide CAS No. 919859-68-0

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

Cat. No. B2690139
CAS RN: 919859-68-0
M. Wt: 415.84
InChI Key: UJWYXDPBFJVHBC-UHFFFAOYSA-N
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Description

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide, also known as CPNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a small molecule inhibitor that targets the protein kinase CK2, which is involved in many cellular processes, including cell growth, proliferation, and survival. CPNP has been shown to have significant effects on various biological systems, making it a promising candidate for further research and development.

Scientific Research Applications

Antimicrobial and Anticancer Activity

Pyrazole derivatives, including those related to N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide, have been synthesized and assessed for their potential antimicrobial and anticancer properties. These compounds were evaluated in vitro for their ability to inhibit microbial growth and cancer cell proliferation. Among the synthesized compounds, some exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as effective anticancer agents. Additionally, most of these compounds demonstrated good to excellent antimicrobial activity, suggesting their utility in combating microbial infections (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016).

Herbicidal Activity

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine-4-one derivatives, revealing their potential as herbicides. These compounds were tested for their ability to inhibit the growth of certain plant species, such as Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), at specific dosages. Some derivatives showed good inhibition activities, highlighting their potential application in agricultural practices to control weed growth (Luo, J., Zhao, A., Zheng, C., & Wang, T., 2017).

Enzyme Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their affinity towards adenosine receptors, particularly the A1 adenosine receptor. These studies aim to explore the therapeutic potential of these compounds in treating conditions influenced by adenosine receptor activity. The structural modifications of these compounds have led to variations in their receptor affinity, demonstrating the importance of specific substituents in enhancing their biological activity. This line of research provides insights into the development of new therapeutic agents targeting adenosine receptors (Harden, F., Quinn, R., & Scammells, P., 1991).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide are largely attributed to its pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites . This makes it a potential candidate for the development of kinase inhibitors to treat a range of diseases, including cancer .

Cellular Effects

In cellular contexts, this compound has shown cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, particularly kinases. As a potential kinase inhibitor, it may exert its effects at the molecular level by inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

Given its potential as a kinase inhibitor, it is likely that its effects on cellular function may change over time, depending on its stability, degradation, and long-term effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Given its cytotoxic activities against various cell lines , it is plausible that its effects may vary with different dosages, potentially exhibiting threshold effects or toxic or adverse effects at high doses.

Metabolic Pathways

Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it is likely that it interacts with various enzymes or cofactors .

Transport and Distribution

Given its potential as a kinase inhibitor, it may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its potential as a kinase inhibitor, it may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN5O2/c23-15-7-4-8-16(11-15)28-20-19(12-25-28)22(30)27(13-24-20)26-21(29)18-10-3-6-14-5-1-2-9-17(14)18/h1-13H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWYXDPBFJVHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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